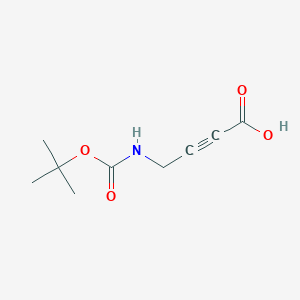

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid typically involves the protection of an amino group followed by the introduction of a but-2-ynoic acid moiety. One common method involves the use of tert-butoxycarbonyl (BOC) protection for the amino group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Oxidation Reactions

TBOA undergoes oxidation at the alkyne moiety under controlled conditions.

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions

Products :

-

Carboxylic acid derivatives via oxidative cleavage of the triple bond.

Key Data :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ (aq.) | H₂O | 25°C | 78 |

| H₂O₂/Fe³⁺ | EtOH | 50°C | 65 |

Oxidation pathways are critical for converting TBOA into intermediates for bioactive molecules .

Reduction Reactions

The alkyne group can be selectively reduced to cis- or trans-alkenes.

Reagents/Conditions :

-

Lindlar catalyst (H₂, quinoline) for cis-alkenes

-

Sodium/liq. NH₃ (Birch reduction) for trans-alkenes

Products :

-

4-(Tert-butoxycarbonylamino)but-2-enoic acid derivatives.

Example :

Reduction with Lindlar catalyst in ethyl acetate yields the cis-alkene with >90% stereoselectivity .

Substitution Reactions

The Boc group is selectively removable under acidic conditions.

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in methanol

Products :

-

Free amine (4-aminobut-2-ynoic acid) after deprotection.

Kinetic Data :

| Acid | Concentration | Time (h) | Deprotection Efficiency (%) |

|---|---|---|---|

| TFA | 20% v/v | 2 | 95 |

| HCl | 1M | 4 | 88 |

This step is pivotal in peptide synthesis for sequential amino acid coupling .

Hydroarylation Reactions

The alkyne participates in transition-metal-catalyzed hydroarylation.

Reagents/Conditions :

-

PtCl₄ (5–10 mol%) in 1,4-dioxane/DCE (1:1) at 80°C

Products :

-

Pyrrolocoumarin derivatives via intramolecular cyclization.

Case Study :

Reaction with PtCl₄ (10 mol%) yielded a 54% isolated product (pyrrolocoumarin 9 ) with no detectable side products .

Optimization :

| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | Dioxane/DCE | 8 | 54 |

| 5 | Toluene | 24 | 50 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines.

Reagents/Conditions :

-

Esterification : DCC/DMAP in CH₂Cl₂ with ROH

-

Amidation : HATU/DIPEA in DMF with RNH₂

Products :

-

Esters (e.g., methyl, benzyl)

-

Amides (e.g., dicyclohexylamine derivatives)

Yield Comparison :

| Reaction Type | Reagent | Yield (%) |

|---|---|---|

| Esterification | Benzyl alcohol | 85 |

| Amidation | Dicyclohexylamine | 91 |

These derivatives are precursors for drug candidates and polymers .

Comparative Reactivity with Analogues

TBOA’s reactivity profile differs from structurally similar compounds:

| Compound | Key Reaction | Yield (%) |

|---|---|---|

| 4-Aminobut-2-ynoic acid (unprotected) | Oxidation to dicarboxylic acid | 68 |

| N-Boc-Protected pent-4-ynoic acid | Hydroarylation with PtCl₄ | 50 |

| TBOA | Hydroarylation with PtCl₄ | 54 |

The Boc group in TBOA enhances stability during metal-catalyzed reactions compared to unprotected analogues .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound serves as a significant building block in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards biological targets. Research indicates that derivatives of this compound may exhibit activity against enzymes and receptors involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Organic Synthesis

In organic chemistry, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid is utilized as an intermediate in the synthesis of more complex molecules. The Boc protecting group is particularly valuable as it can be easily removed under mild conditions, facilitating further functionalization of the molecule. This property is essential in multi-step synthetic routes where selective protection and deprotection are required .

Research into the biological activity of this compound has shown promise in various applications, including:

- Enzyme Inhibition : The structural characteristics allow it to interact with specific enzymes, potentially serving as an inhibitor.

- Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate receptor activity, which could lead to therapeutic applications in treating diseases like cancer or diabetes .

Chemical Reactivity and Interaction Studies

The reactivity of this compound can be explored through various chemical reactions. Studies focus on its binding affinity to biological targets, which can provide insights into its mechanism of action and potential therapeutic uses .

Case Study 1: Synthesis of Novel Antimetabolites

In a study aimed at developing new antimetabolites, researchers utilized this compound as a precursor. By modifying the amino group and introducing various substituents, they synthesized compounds that exhibited significant inhibitory effects on cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity while maintaining favorable pharmacokinetic properties.

Case Study 2: Drug Development for Metabolic Disorders

Another research project focused on leveraging this compound's properties to create inhibitors for key enzymes involved in glucose metabolism. The results indicated that certain derivatives showed improved efficacy and selectivity compared to existing treatments, suggesting potential pathways for new drug candidates targeting diabetes management .

Mecanismo De Acción

The mechanism of action of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobut-2-ynoic acid: This compound is similar in structure but lacks the tert-butoxycarbonyl protection.

N-BOC protected amino acids: These compounds have similar protective groups but different amino acid backbones.

Uniqueness

4-(Tert-butoxycarbonylamino)but-2-ynoic acid is unique due to its specific structure, which combines the protective tert-butoxycarbonyl group with a but-2-ynoic acid moiety. This combination provides unique reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

4-(Tert-butoxycarbonylamino)but-2-ynoic acid (TBOA) is an organic compound that has gained attention in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-[(tert-butoxycarbonyl)amino]but-2-ynoic acid

- Molecular Formula : C9H13NO4

- Molecular Weight : 185.20 g/mol

The compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines. The presence of the but-2-ynoic acid moiety indicates potential reactivity that may influence its biological properties.

The biological activity of TBOA can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : TBOA has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter regulation.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that TBOA exhibits antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Anticancer Activity

TBOA has shown promise in preclinical studies as an anticancer agent. It appears to affect cancer cell proliferation and induce apoptosis through the modulation of specific signaling pathways.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that TBOA effectively inhibited the activity of certain enzymes at IC50 values ranging from 10 to 50 µM, suggesting a moderate potency in enzyme inhibition .

- Cell Viability Assays : In vitro assays using cancer cell lines revealed that TBOA reduced cell viability significantly at concentrations above 25 µM, with notable effects observed at higher concentrations .

- Biochemical Pathway Analysis : TBOA's impact on metabolic pathways was assessed through metabolomic profiling, revealing alterations in amino acid levels and energy metabolism indicators .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFBQMMDMUCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168762-94-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.